4-[(2-Chlorophenyl)sulfonyl]benzenamine
Description
4-[(2-Chlorophenyl)sulfonyl]benzenamine (CAS: 148301-96-6) is a sulfonamide derivative characterized by a benzenamine core substituted with a 2-chlorophenylsulfonyl group. Its molecular formula is C₁₂H₁₀ClNO₂S, with a molecular weight of 267.73 g/mol . The sulfonyl group (-SO₂-) and the chloro substituent at the ortho position of the phenyl ring contribute to its unique electronic and steric properties. This compound is also known by synonyms such as 4-((2-Chlorophenyl)sulfonyl)aniline and NSC 23812 . Its structure enables participation in diverse chemical reactions, including nucleophilic substitutions and coupling reactions, making it a valuable intermediate in pharmaceutical and materials science research.
Properties
Molecular Formula |
C12H10ClNO2S |
|---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
4-(2-chlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-3-1-2-4-12(11)17(15,16)10-7-5-9(14)6-8-10/h1-8H,14H2 |
InChI Key |
WVDXEDVIGUVYTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chlorophenyl)sulfonyl]benzenamine typically involves the reaction of 2-chlorobenzenesulfonyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Chlorophenyl)sulfonyl]benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives
Scientific Research Applications
4-[(2-Chlorophenyl)sulfonyl]benzenamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)sulfonyl]benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key analogs:
4-[(4-Chlorophenyl)sulfonyl]benzenamine
- Structure : Differs in the position of the chloro substituent (para vs. ortho).
- Molecular Formula: C₁₂H₁₀ClNO₂S (identical molecular weight: 267.73 g/mol) .
- Melting points and solubility may vary due to differences in molecular symmetry and crystal packing.
4-(Cyclopropylsulfonyl)benzenamine
- Structure : Cyclopropylsulfonyl group replaces the 2-chlorophenylsulfonyl moiety.
- Molecular Formula: C₉H₁₁NO₂S (MW: 209.26 g/mol) .
- Key Differences :
4-[4-(2-Chlorophenyl)-2-oxazolyl]benzenamine
- Structure : Incorporates an oxazole ring linked to the 2-chlorophenyl group.
- Molecular Formula : C₁₅H₁₁ClN₂O (MW: 270.71 g/mol) .
- Increased hydrogen-bonding capacity due to the nitrogen atoms in the oxazole ring.
4-(2-Methoxyethylsulfonyl)benzenamine (MEBA)
- Structure : Methoxyethylsulfonyl group replaces the 2-chlorophenylsulfonyl group.
- Molecular Formula: C₉H₁₃NO₃S (MW: 215.27 g/mol) .
- Key Differences :
Data Tables
Table 1: Physicochemical Properties of Selected Sulfonyl Benzenamines
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituent |
|---|---|---|---|---|
| 4-[(2-Chlorophenyl)sulfonyl]benzenamine | C₁₂H₁₀ClNO₂S | 267.73 | ~2.5 | 2-Chlorophenylsulfonyl |
| 4-[(4-Chlorophenyl)sulfonyl]benzenamine | C₁₂H₁₀ClNO₂S | 267.73 | ~2.5 | 4-Chlorophenylsulfonyl |
| 4-(Cyclopropylsulfonyl)benzenamine | C₉H₁₁NO₂S | 209.26 | ~1.2 | Cyclopropylsulfonyl |
| 4-[4-(2-Chlorophenyl)-2-oxazolyl]benzenamine | C₁₅H₁₁ClN₂O | 270.71 | ~3.0 | Oxazole-chlorophenyl |
| MEBA | C₉H₁₃NO₃S | 215.27 | ~0.8 | Methoxyethylsulfonyl |
*Estimated logP values based on structural analogs and experimental data .
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